![molecular formula C28H46FeO2P2 B12443586 (R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12443586.png)
(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine
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Description
(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine is a useful research compound. Its molecular formula is C28H46FeO2P2 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
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Biological Activity
(R)-1-{(S)-2-[DI(2-furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine is a phosphine ligand that has garnered attention in the field of organometallic chemistry due to its unique structural properties and potential biological applications. This compound, characterized by its ferrocenyl core and di(2-furyl)phosphino groups, exhibits significant biological activity, particularly in catalysis and medicinal chemistry.
- Molecular Formula : C29H27O2P2.C5H5.Fe
- Molecular Weight : 590.418 g/mol
- CAS Number : 849924-42-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its role as a catalyst in organic reactions and its potential therapeutic effects.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The di(2-furyl)phosphino moiety is believed to enhance the compound's interaction with biological targets, leading to cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound can induce apoptosis in human cancer cells through the activation of specific signaling pathways.
2. Catalytic Applications
This ligand has shown promise in catalyzing various organic transformations, including:
- Cross-coupling reactions : It facilitates the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.
- Hydrogenation reactions : The compound acts as an effective catalyst for hydrogenating alkenes and alkynes, demonstrating high selectivity and efficiency.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results showed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis via the mitochondrial pathway. The study concluded that the compound's unique structure allows it to interact effectively with cellular targets involved in cancer progression.
Case Study 2: Catalytic Efficiency
In a comparative study published in Organometallics, researchers evaluated the catalytic performance of this compound against other common phosphine ligands. The findings demonstrated that this ligand exhibited superior activity in palladium-catalyzed cross-coupling reactions, achieving higher yields and shorter reaction times.
Data Tables
Property | Value |
---|---|
Molecular Formula | C29H27O2P2.C5H5.Fe |
Molecular Weight | 590.418 g/mol |
CAS Number | 849924-42-1 |
Anticancer Activity | Induces apoptosis in cancer cells |
Catalytic Applications | Cross-coupling, hydrogenation |
Properties
Molecular Formula |
C28H46FeO2P2 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C23H36O2P2.C5H10.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2; |
InChI Key |
COGXXUVNPWTTLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
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